molecular formula C8H12BrN3O B12985712 4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole

Cat. No.: B12985712
M. Wt: 246.10 g/mol
InChI Key: YJKYVJISGNJPFW-UHFFFAOYSA-N
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Description

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxyazetidinyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxyazetidinyl group: This step involves the reaction of the brominated pyrazole with a suitable azetidinyl derivative, such as 3-methoxyazetidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an aminopyrazole derivative.

Scientific Research Applications

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the methoxyazetidinyl group.

    3-(3-Methoxyazetidin-1-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom.

    4-Bromo-3-(azetidin-1-yl)-1-methyl-1H-pyrazole: Lacks the methoxy group on the azetidine ring.

Uniqueness

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the methoxyazetidinyl group, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-3-(3-methoxyazetidin-1-yl)-1-methylpyrazole

InChI

InChI=1S/C8H12BrN3O/c1-11-5-7(9)8(10-11)12-3-6(4-12)13-2/h5-6H,3-4H2,1-2H3

InChI Key

YJKYVJISGNJPFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CC(C2)OC)Br

Origin of Product

United States

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